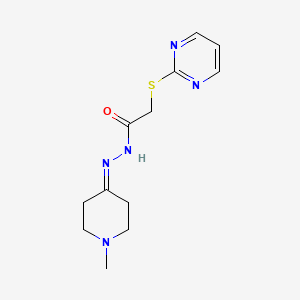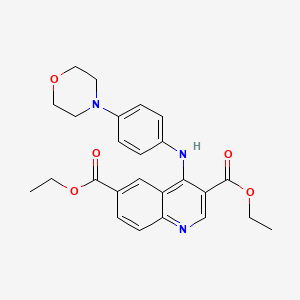![molecular formula C24H18BrCl2NO5 B11619675 2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B11619675.png)
2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromopropiophenone: Shares structural similarities but differs in the substitution pattern and functional groups.
4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(methoxybenzene): Another brominated compound with distinct chemical properties and applications.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 3-{[4-(2,4-DICHLOROPHENOXY)PHENYL]CARBAMOYL}PROPANOATE is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C24H18BrCl2NO5 |
|---|---|
Peso molecular |
551.2 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 4-[4-(2,4-dichlorophenoxy)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H18BrCl2NO5/c25-16-3-1-15(2-4-16)21(29)14-32-24(31)12-11-23(30)28-18-6-8-19(9-7-18)33-22-10-5-17(26)13-20(22)27/h1-10,13H,11-12,14H2,(H,28,30) |
Clave InChI |
CQYDBDJDBHZANW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11619592.png)
![2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B11619595.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619597.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide](/img/structure/B11619631.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619662.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11619673.png)
![N-carbamimidoyl-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B11619674.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619676.png)
![ethyl 1-[(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)methyl]piperidine-4-carboxylate](/img/structure/B11619677.png)
